3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyrazine family. This compound has gained significant attention in scientific research due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine involves several steps, including cyclization, ring annulation, and direct C-H arylation . One common method involves the reaction of pyrrolo[2,3-b]pyrazine with chlorinating and iodinating agents under controlled conditions . For example, the reaction of pyrrolo[2,3-b]pyrazine with N-chlorosuccinimide (NCS) and iodine monochloride (ICl) can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrazine derivatives with potential biological activities .
Scientific Research Applications
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby inhibiting their activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine
- 2-bromo-7-iodo-5-(4-methylphenyl)sulfonyl-5H-pyrrolo[2,3-b]pyrazine
Uniqueness
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its combination of chlorine and iodine atoms provides a versatile platform for further functionalization and derivatization .
Properties
CAS No. |
1581750-56-2 |
---|---|
Molecular Formula |
C6H3ClIN3 |
Molecular Weight |
279.5 |
Purity |
95 |
Origin of Product |
United States |
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